Product packaging for 2-(7-Chloro-1H-indazol-3-yl)ethanamine(Cat. No.:)

2-(7-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11903865
M. Wt: 195.65 g/mol
InChI Key: MORFPINKGVNNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS 1388062-73-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol, this indazole derivative is part of a class of nitrogenous heterocycles that are prominent in medicinal chemistry due to their diverse biological activities . Indazole cores are recognized as effective hinge-binding fragments in molecular design and are found in several approved therapeutics and investigational compounds, highlighting their significant research value . This compound serves as a key synthetic intermediate in the design and synthesis of novel molecules, particularly in oncology research. Scientific studies on structurally related indazole derivatives have demonstrated potent antitumor activities against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cells . Furthermore, indazole-based compounds are being actively investigated as potent and selective inhibitors of various kinase targets, such as Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that is a promising therapeutic target for several cancer types due to its central role in centriole duplication and mitosis . The mechanism of action for such compounds often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancerous cells . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3 B11903865 2-(7-Chloro-1H-indazol-3-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(7-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

MORFPINKGVNNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)CCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 7 Chloro 1h Indazol 3 Yl Ethanamine and Its Analogs

Retrosynthetic Analysis for the 2-(7-Chloro-1H-indazol-3-yl)ethanamine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The primary disconnection breaks the carbon-carbon bond between the indazole C3 position and the ethylamine (B1201723) side chain. This leads to a key intermediate, a 7-chloro-1H-indazole bearing a reactive functional group at C3, such as a halogen (e.g., iodine). This 3-halo-7-chloro-1H-indazole intermediate is a critical building block for introducing the side chain via carbon-carbon bond-forming reactions.

A further disconnection involves the formation of the 7-chloro-1H-indazole core itself. This bond cleavage reveals two main strategic pathways:

Cyclization of a pre-functionalized benzene (B151609) ring: This approach starts with a disubstituted benzene derivative, such as a 2-amino-3-chlorobenzaldehyde (B1290574) or a related species, which undergoes cyclization to form the pyrazole (B372694) portion of the indazole ring.

Post-cyclization halogenation: This alternative strategy involves forming a 1H-indazole ring first, followed by the regioselective introduction of the chlorine atom at position 7.

This analysis highlights the central challenges in the synthesis: the controlled construction of the bicyclic indazole system and the regioselective functionalization at both the C7 and C3 positions.

Strategic Approaches for the Construction of the 7-Chloro-1H-indazole Core

The synthesis of the indazole ring system can be achieved through several cyclization strategies, starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) derivatives.

Diazotization-Cyclization of o-Substituted Anilines: A traditional and robust method involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization. chemicalbook.com For instance, the diazotization of o-alkynylanilines has been successfully used to generate 3-substituted 1H-indazoles. chemicalbook.com Similarly, reductive cyclization of a 2-nitrobenzaldehyde (B1664092) derivative can yield an indazole acetic acid structure, showcasing a related pathway. chemicalbook.com

Cyclization of o-Halobenzonitriles or o-Halobenzaldehydes: A widely used approach involves the reaction of an ortho-halobenzonitrile with hydrazine (B178648). chemicalbook.comorganic-chemistry.org For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an analog of the target core, starts from 2,6-dichlorobenzonitrile. chemrxiv.orgresearchgate.net This starting material undergoes regioselective bromination followed by heterocycle formation with hydrazine, demonstrating how the substitution pattern of the starting material can dictate the final structure. chemrxiv.orgresearchgate.net Condensation of o-halobenzaldehydes or ketones with hydrazine also yields 1H-indazoles. chemicalbook.comresearchgate.net

Palladium and Copper-Mediated Ring Closures: Modern transition-metal-catalyzed reactions offer efficient routes to the indazole core. Copper-catalyzed intramolecular amination, often referred to as an intramolecular Ullmann-type reaction, is a powerful method. thieme-connect.com This involves the cyclization of a hydrazone derived from an ortho-halo-benzaldehyde. thieme-connect.com This strategy has been demonstrated to be scalable and effective for producing densely functionalized indazoles. thieme-connect.com Palladium-catalyzed reactions are also utilized, for example, in the dehydrogenation of an intermediate formed from the condensation-cyclization of 2-formylcyclohexanone with hydrazine to afford 1H-indazole. chemicalbook.com

Cyclization Method Starting Material Type Key Reagents Notes
Diazotization-Cyclizationo-Toluidine / o-AlkynylanilineNaNO2, AcidA classic method for forming the indazole ring. chemicalbook.com
Hydrazine Condensationo-Halobenzonitrile / o-HalobenzaldehydeHydrazine HydrateWidely used due to accessibility of starting materials. chemicalbook.comorganic-chemistry.orgchemrxiv.org
Ullmann-Type CyclizationHydrazone of o-HalobenzaldehydeCopper Catalyst, BaseOffers good yields and scalability for complex indazoles. thieme-connect.com
Reductive Cyclization2-Nitrobenzaldehyde DerivativeReducing Agent (e.g., Pd/C), BaseAn alternative pathway involving reduction and cyclization. chemicalbook.com

Introducing a chlorine atom specifically at the C7 position of the indazole ring requires precise control of regioselectivity. Direct halogenation of the unsubstituted 1H-indazole ring is often non-selective. chemicalbook.com

Two primary strategies are employed to achieve C7-chlorination:

Using a Pre-halogenated Starting Material: As seen in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, the final substitution pattern is dictated by the starting material. chemrxiv.orgresearchgate.net A similar approach using a 2,3-dichloro-substituted benzene derivative could be envisioned to direct the formation of the 7-chloroindazole core.

Directed Halogenation: The presence of a directing group on the indazole ring can control the position of electrophilic substitution. Research on 4-substituted 1H-indazoles has shown that a regioselective bromination at the C7 position can be achieved using N-bromosuccinimide (NBS). nih.gov This selectivity is influenced by the electronic properties of the C4 substituent. nih.gov While specific examples for C7-chlorination using this method are less common, the principle suggests that a suitable directing group could facilitate the introduction of chlorine at the desired position using reagents like N-chlorosuccinimide (NCS). Metal-free methods for regioselective halogenation of 2H-indazoles have also been developed, which can produce poly-halogenated derivatives by tuning reaction conditions. rsc.org

Functional group interconversion (FGI) is a key tactic for manipulating the indazole scaffold after the core has been formed. imperial.ac.uk This can be used to introduce or modify substituents required for subsequent steps. For example, a nitro group, which can be introduced onto the benzene ring of the precursor, can be reduced to an amine. This amine can then be transformed into other functionalities via diazotization or other reactions. The synthesis of 7-chloro-indazole-3-carboxylic acid has been approached starting from 2-(3-fluoro-6-nitrobenzene) acetic acid, which involves catalytic hydrogenation to reduce the nitro group as part of the cyclization sequence. guidechem.com Such transformations are fundamental for elaborating the indazole core into the desired target structure. imperial.ac.uk

Methods for Introducing and Modifying the Ethanamine Moiety at Position 3

Once the 7-chloro-1H-indazole core is synthesized, the next critical phase is the installation of the ethanamine side chain at the C3 position.

The C3 position of indazole is less nucleophilic than the N1 or N2 positions, making direct alkylation challenging. nih.gov Therefore, strategies often involve pre-functionalizing the C3 position with a leaving group, typically a halogen, to facilitate cross-coupling reactions.

Halogenation at C3: The first step is the selective introduction of a halogen, most commonly iodine or bromine, at the C3 position. Iodination can be performed on N-protected or unprotected indazoles using iodine in the presence of a base like potassium hydroxide. chim.it Chlorination at C3 has also been achieved using N-chlorosuccinimide (NCS). chim.it

Cross-Coupling Reactions: With a 3-halo-7-chloro-1H-indazole in hand, various palladium- or copper-catalyzed cross-coupling reactions can be employed to form the C-C bond. A review of C3 functionalization highlights the use of a 3-iodo-1H-indazole as a substrate for C-C bond formation. researchgate.net For example, a Heck cross-coupling reaction has been used to achieve the alkenylation of a protected 3-iodoindazole. researchgate.net To install the ethanamine side chain, a similar strategy could be employed using a protected 2-aminoethylene equivalent. Alternatively, a Sonogashira coupling with a protected aminoacetylene followed by reduction of the resulting alkyne would yield the desired ethanamine moiety. The Suzuki-Miyaura cross-coupling is another powerful tool, typically used for C-C bond formation with aryl or vinyl boronic acids. mdpi.com

Reaction Type C3-Functionalized Indazole Coupling Partner Catalyst/Reagents Notes
Iodination7-Chloro-1H-indazoleI2, KOHCreates a reactive handle at C3. chim.it
Heck Coupling3-Iodo-7-chloro-1H-indazoleProtected vinylaminePd catalyst, BaseForms a C-C double bond, which can be reduced. researchgate.net
Sonogashira Coupling3-Iodo-7-chloro-1H-indazoleProtected ethynyl-aminePd/Cu catalyst, BaseForms a C-C triple bond, requiring subsequent reduction.
Suzuki Coupling3-Iodo-7-chloro-1H-indazole(2-Aminoethyl)boronic acid derivativePd catalyst, BaseDirectly forms the carbon-carbon single bond. mdpi.com

These strategic approaches, from the initial construction of the indazole ring to the final installation of the side chain, provide a versatile toolbox for the synthesis of this compound and its analogs.

Amine Functionalization Post-Indazole Scaffold Synthesis

Once the core this compound structure is synthesized, the primary amine of the ethanamine side chain serves as a versatile handle for further molecular elaboration. Common functionalization strategies include reductive amination and amide coupling to introduce a wide array of substituents.

Reductive amination is a key method for introducing alkyl groups to the amine, thereby converting the primary amine into a secondary or tertiary amine. This reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst like glacial acetic acid. nih.gov

Amide coupling represents another fundamental transformation, allowing for the linkage of carboxylic acids to the ethanamine nitrogen. This reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in the presence of a base like N,N-Diisopropylethylamine (DIPEA). nih.gov This method is highly versatile, enabling the introduction of a vast range of acyl groups.

Table 1: Reagents for Amine Functionalization

Transformation Reagents and Conditions Product Type Reference
Reductive AminationAldehyde/Ketone, Sodium cyanoborohydride (NaBH₃CN), Acetic acid, Methanol, 0°C to RTSecondary Amine nih.gov
Amide CouplingCarboxylic Acid, EDC hydrochloride, DIPEAAmide nih.gov

One-Pot Synthetic Approaches for Ethanamine Chain Attachment

For instance, a copper(I)-mediated one-pot synthesis has been developed for creating 2,3-dihydro-1H-indazoles, which are precursors to indazole-ethanamines. This method involves the reaction of a substituted 2-iodobenzyl bromide with di-tert-butyl hydrazodiformate in the presence of a copper(I) iodide catalyst, 1,10-phenanthroline (B135089) as a ligand, and cesium carbonate as a base. mdpi.com While this specific example leads to a dicarboxylate-protected indazole, similar principles can be adapted for the direct or subsequent attachment of an ethanamine chain.

Another efficient one-pot method involves the sequential esterification, substitution, and 1,3-dipolar cycloaddition of propargyl alcohols with chloroacetyl chloride and sodium azide (B81097) to form novel 1,2,3-triazole-fused oxazinones. researchgate.net Although this applies to a different heterocyclic system, the concept of sequential one-pot reactions is a powerful strategy that can be conceptually applied to the synthesis of complex indazole derivatives.

Derivatization Strategies for Structural Diversification and Analog Generation

To explore the structure-activity relationships and generate a library of compounds for screening, the this compound scaffold is subjected to various derivatization strategies. These include modifications at the ethanamine nitrogen, the indazole nitrogen, and the incorporation of larger chemical moieties.

N-Alkylation and N-Acylation of the Ethanamine Nitrogen

As previously mentioned, the ethanamine nitrogen is a prime site for derivatization. N-alkylation introduces alkyl groups, while N-acylation introduces acyl groups, leading to the formation of amides.

N-Alkylation: This is commonly achieved through reductive amination with various aldehydes and ketones. nih.gov This method allows for the introduction of a diverse range of alkyl and arylalkyl substituents.

N-Acylation: This is typically performed by reacting the amine with a carboxylic acid using a coupling agent or with an acyl chloride or anhydride. This leads to the formation of stable amide bonds and allows for the incorporation of a wide variety of functional groups. nih.gov For example, coupling with various carboxylic acids in the presence of EDC and DIPEA yields the corresponding amide derivatives. nih.gov

Modifications and Substitutions on the Indazole Nitrogen (N1-substitution)

The indazole ring contains two nitrogen atoms, and substitution at the N1 position is a common strategy for diversification. The regioselectivity of N-alkylation can be challenging but can be controlled by the choice of reagents and reaction conditions.

The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity when reacting with alkyl bromides. beilstein-journals.org The electronic and steric properties of substituents on the indazole ring also play a crucial role in directing the substitution to either the N1 or N2 position. beilstein-journals.org For example, certain substituents at the C7 position can favor N2 regioselectivity. beilstein-journals.org

Beyond alkylation, the indazole nitrogen can also be functionalized with other groups. For example, a sulfonylation reaction using 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride leads to the formation of an N1-sulfonylated indazole derivative. mdpi.com

Table 2: Conditions for N1-Substitution of the Indazole Ring

Transformation Reagents and Conditions Selectivity Reference
N-AlkylationAlkyl Bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF)High N1-selectivity beilstein-journals.org
N-Sulfonylation2-chloro-5-methoxybenzene-1-sulfonyl chloride, Sodium Hydride (NaH), DMFN1 isomer mdpi.com

Incorporation of Diverse Chemical Scaffolds onto the Indazole-Ethanamine Backbone (e.g., carboxamides, sulfonamides)

Building upon the primary amine, larger and more complex chemical scaffolds can be introduced, most commonly through the formation of carboxamides and sulfonamides. These functional groups can significantly alter the physicochemical properties of the parent molecule.

Carboxamides: The synthesis of 1H-indazole-3-carboxamides can be achieved by coupling 1H-indazole-3-carboxylic acid with a variety of substituted aryl or aliphatic amines. researchgate.net This approach allows for the introduction of diverse piperazine (B1678402) derivatives and other amine-containing fragments.

Sulfonamides: Sulfonamide derivatives can be prepared by reacting the free amine of the indazole-ethanamine with an appropriate aryl sulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA). nih.gov This reaction is generally high-yielding and provides a straightforward method for incorporating various substituted aryl sulfonyl groups. The synthesis of indazole-based sulfonamides has also been achieved by reacting 5-nitroindazole (B105863) with a sulfonyl chloride, followed by reduction of the nitro group. mdpi.com

Table 3: Synthesis of Carboxamide and Sulfonamide Derivatives

Derivative Type Synthetic Approach Key Reagents Reference
CarboxamidesCoupling of an indazole carboxylic acid with an amineEDC, HOBt, or other coupling agents researchgate.net
SulfonamidesReaction of an indazole amine with a sulfonyl chlorideTriethylamine (TEA) or other bases nih.govmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Activity in Indazole Ethanamine Derivatives

The indazole core of 2-(7-Chloro-1H-indazol-3-yl)ethanamine offers several positions for chemical modification, each influencing the molecule's interaction with its biological target.

The presence and nature of substituents on the benzene (B151609) portion of the indazole ring can significantly modulate biological activity. The 7-chloro group in this compound plays a critical role in its electronic and steric properties. While specific comparative data for the 7-chloro substituent in this exact ethanamine derivative is not extensively detailed in publicly available literature, the importance of halogenation at this position is highlighted by the development of compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent anti-HIV drug Lenacapavir. mdpi.comscite.ainih.gov This suggests that a halogen at the 7-position can be crucial for potent biological activity. The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole nitrogen atoms and affect hydrogen bonding capabilities, which are often critical for ligand-receptor interactions.

The N1 position of the indazole ring is a common site for substitution, and modifications here can have a profound impact on the pharmacological profile of the resulting compounds. N1-substitution can alter the molecule's lipophilicity, metabolic stability, and its orientation within a receptor's binding pocket. For instance, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), the nature of the N1-substituent was found to be a key determinant of inhibitory potency. mdpi.com While specific data for N1-substituted this compound is scarce in the literature, it is a critical area for investigation to explore the full therapeutic potential of this scaffold.

Substitution at N1Potential Impact on Pharmacological Profile
Small alkyl groupsMay increase lipophilicity and cell permeability.
Aromatic ringsCould introduce additional π-π stacking interactions with the receptor.
Groups with hydrogen bond donors/acceptorsMay form additional hydrogen bonds, enhancing binding affinity.

The C3 position of the indazole ring is another critical locus for determining biological activity. In the case of this compound, this position is occupied by the ethanamine side chain. The nature of the substituent at C3 is known to be a major determinant of the mechanism of action for many indazole-based drugs. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov Altering the group at the C3 position from an ethanamine to other functionalities would be expected to drastically change the compound's biological target and activity.

Contribution of the Ethanamine Chain to Pharmacological Behavior

The ethanamine side chain is a key feature of this compound, providing a basic nitrogen atom that is likely to be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a binding site.

The length and flexibility of the alkylamine chain at the C3 position can significantly influence binding affinity and selectivity. A two-carbon (ethanamine) linker provides a specific distance and degree of rotational freedom for the terminal amino group to interact with its target.

Chain ModificationPredicted Effect on Pharmacological Behavior
Shortening the chain (e.g., methanamine)May alter the positioning of the amino group, potentially disrupting optimal binding interactions.
Lengthening the chain (e.g., propanamine)Could allow the amino group to reach different regions of the binding pocket, possibly leading to altered selectivity or off-target effects.
Introducing rigidity (e.g., cyclopropyl (B3062369) linker)Would restrict conformational freedom, which could either enhance or decrease binding affinity depending on the preferred binding conformation.

Role of Terminal Amine Functionalizations on Molecular Recognition

The terminal amine group of the ethanamine side chain in this compound is a critical determinant in its molecular recognition by target proteins, often forming pivotal hydrogen bonds and ionic interactions within the receptor's binding pocket. The nature of the substituents on this amine can significantly modulate the compound's affinity, selectivity, and efficacy.

Research on structurally related indazole-ethylamine derivatives has shed light on the importance of the terminal amine. For instance, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, modifications to the amine group had a profound impact on activity. nih.govebi.ac.uk The primary amine (unsubstituted -NH2) is often a key feature for initial binding. The substitution pattern on the nitrogen atom can influence the compound's pharmacokinetic and pharmacodynamic properties.

The introduction of alkyl groups to the terminal amine can affect the compound's lipophilicity and steric profile. For example, while mono-methylation or ethylation might be tolerated or even enhance affinity for some receptors, bulkier substituents could lead to a decrease in activity due to steric hindrance at the binding site. The degree of substitution (primary, secondary, or tertiary amine) also plays a vital role.

Furthermore, the basicity of the terminal amine, which can be modulated by the electronic effects of its substituents, is crucial for the formation of a salt bridge with acidic residues (like aspartic or glutamic acid) in the active site of many receptors. This interaction is often a key anchoring point for the ligand.

Predictive Modeling for Structure-Activity Landscapes

To navigate the complex relationship between chemical structure and biological activity, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable. These models translate the chemical structure into a set of numerical descriptors and use statistical methods to correlate them with biological activity.

Development and Validation of QSAR Models for Indazole-Ethanamine Compounds

While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles of QSAR modeling have been successfully applied to various classes of indazole derivatives, providing a framework for understanding their behavior.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of indazole-ethanamine analogs with experimentally determined biological activities is required. This set is typically divided into a training set for model development and a test set for external validation.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbor (k-NN) and Artificial Neural Networks (ANN) are employed to build the QSAR model.

Model Validation: Rigorous validation is essential to ensure the model's statistical significance and predictive power. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (predictive r²).

For instance, QSAR studies on other indazole derivatives have successfully utilized genetic algorithm-coupled multiple linear regression (GA-MLR) to select the most relevant descriptors and build predictive models. These models have demonstrated good statistical quality, capable of explaining a significant portion of the variance in the biological activity of the studied compounds.

Interpretation of Molecular Descriptors in the Context of SAR

The true power of QSAR models lies in their ability to provide insights into the structural features that drive biological activity. The interpretation of the molecular descriptors included in the final QSAR model can rationalize the experimentally observed SAR and guide the design of new, more potent compounds.

Based on QSAR studies of related indazole compounds, several types of descriptors are consistently found to be important:

Topological and Geometrical Descriptors: These descriptors relate to the molecule's size, shape, and branching. They can quantify the steric requirements for fitting into a receptor's binding pocket.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding electrostatic and orbital-controlled interactions. For example, a descriptor related to the charge on the terminal nitrogen could directly correlate with its ability to form a hydrogen bond.

Hydrophobic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity. This is crucial for membrane permeability and hydrophobic interactions within the binding site.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure.

Molecular Mechanisms of Action and Target Identification

Investigation of Receptor Ligand Interactions and Functional Modulation

The ability of a compound to bind to and modulate the function of receptors is a cornerstone of pharmacology. The following subsections detail the known interactions of 2-(7-Chloro-1H-indazol-3-yl)ethanamine with serotonin (B10506) receptors.

While direct studies on this compound are limited, research on related indazole and indole (B1671886) derivatives provides some insights. For instance, studies on dual 5-HT1A and 5-HT7 receptor ligands have highlighted the importance of specific structural features for receptor affinity and function. One study on indanone-pyridinylpiperazine derivatives showed that a compound with a chloro-substitution (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) exhibited high affinity for both 5-HT1A (Ki = 0.74 nM) and 5-HT7 receptors (Ki = 8.4 nM), acting as a full agonist at 5-HT1A and an antagonist at 5-HT7. nih.gov This suggests that the presence and position of a chloro group can significantly influence the pharmacological profile at serotonin receptors. However, without direct experimental data for this compound, its specific agonist or antagonist activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors remains to be elucidated.

Comprehensive binding affinity and selectivity profiles are crucial for understanding a compound's potential therapeutic applications and off-target effects. Currently, there is no publicly available data detailing the binding affinities and selectivity of this compound for serotonin receptor subtypes or other receptors.

Enzyme Modulation and Inhibition Profiling

In addition to receptor interactions, many drugs exert their effects by modulating the activity of enzymes. This subsection explores the inhibitory profile of this compound against several key enzymes.

The indazole scaffold is a known pharmacophore in the development of kinase inhibitors. Research into tetrahydroindazole (B12648868) derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) has shown that modifications at the C7 position of the indazole ring are tolerated. Specifically, analogues with a chloro-group at the C7 position displayed inhibitory activities similar to the parent compound, suggesting that this substitution is favorable for binding to the target. nih.gov

Furthermore, a separate line of research identified 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. nih.gov While these findings highlight the potential of the indazole core to target these kinases, specific inhibitory data for this compound against PIM kinase and CDK2 is not currently available.

There is currently no available scientific literature describing the evaluation of this compound for inhibitory activity against bacterial Gyrase B.

Research into the inhibition of monoamine oxidase (MAO) has explored various indazole derivatives. A study on C5- and C6-substituted indazoles revealed them to be potent inhibitors of human MAO-B, with some compounds exhibiting submicromolar IC50 values. This suggests that the indazole nucleus is a promising scaffold for the development of MAO-B inhibitors. However, this study did not include 7-chloro substituted derivatives, and thus the specific activity of this compound against MAO remains unknown.

Similarly, there is no direct evidence in the current literature regarding the cholinesterase inhibitory properties of this compound.

Elucidation of Downstream Signaling Pathways and Cellular Responses

Analysis of G-Protein Coupled Receptor (GPCR) Signaling Cascades

No published data is available regarding the interaction of this compound with any G-Protein Coupled Receptors or its effects on their signaling cascades.

Examination of Intracellular Second Messenger Systems (e.g., phosphatidylinositol-calcium)

There are no studies in the public domain that have investigated the impact of this compound on intracellular second messenger systems, including the phosphatidylinositol-calcium pathway.

Studies on Gene Expression and Protein Regulation

No research has been published detailing any effects of this compound on the regulation of gene expression or protein synthesis.

Computational Chemistry and in Silico Approaches in Indazole Ethanamine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand, such as 2-(7-Chloro-1H-indazol-3-yl)ethanamine, and a protein target.

Prediction of Binding Modes and Active Site Characterization

Molecular docking simulations are employed to predict how this compound might bind to the active site of a target protein. This process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. The results of these simulations can reveal the most likely binding mode and highlight key amino acid residues within the active site that are crucial for the interaction. For instance, the chloro group on the indazole ring might form specific halogen bonds, while the ethanamine side chain could engage in hydrogen bonding or electrostatic interactions.

Generation of Ligand-Protein Interaction Fingerprints

Following the prediction of a binding mode, a ligand-protein interaction fingerprint can be generated. This fingerprint is a binary or numerical representation of the key interactions between the ligand and the protein. It details specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, providing a concise summary of the binding event. These fingerprints are valuable for comparing the binding of different ligands to the same target and for identifying structure-activity relationships.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the system and the stability of the binding complex.

Analysis of Dynamic Behavior of Ligand-Receptor Complexes

MD simulations of the this compound-protein complex can be performed to assess its stability over time. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains securely bound within the active site or if it undergoes significant conformational changes that might lead to dissociation. This analysis provides a more realistic representation of the binding event than static docking poses.

Exploration of Conformational Ensembles and Molecular Flexibility

Both the ligand and the protein are flexible molecules that can adopt a range of conformations. MD simulations allow for the exploration of the conformational ensemble of this compound both in its free state and when bound to a receptor. Understanding the molecule's flexibility is crucial, as it can influence its ability to adapt to the shape of the binding site and form optimal interactions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

For any potential drug candidate, it is essential to evaluate its pharmacokinetic and toxicological properties. In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of the molecule.

Computational Prediction of Pharmacokinetic Parameters

The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in preclinical development. In silico ADMET prediction models utilize a compound's structure to forecast its pharmacokinetic properties, thereby reducing the reliance on costly and time-consuming experimental assays. nih.govresearchgate.net For this compound, while specific experimental data is not widely published, its likely pharmacokinetic parameters can be inferred from computational studies on structurally similar indazole derivatives. biotech-asia.org

These predictive models often rely on Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural or physicochemical properties of compounds with their biological activities or properties. nih.govresearchgate.net Key parameters evaluated include lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 1: Predicted Physicochemical and ADMET Properties of Representative Indazole Derivatives

ParameterPredicted Value Range for Indazole DerivativesSignificance in Pharmacokinetics
Molecular Weight ( g/mol ) 250 - 500Influences absorption and distribution.
logP (Lipophilicity) 2.0 - 4.5Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) (Ų) 60 - 120Correlates with passive molecular transport across membranes. biotech-asia.org
Hydrogen Bond Donors 1 - 3Impacts solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 - 6Influences solubility and target interaction.
Aqueous Solubility Low to ModerateCrucial for absorption and formulation.
Human Intestinal Absorption HighA key factor for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Variable (often low)Determines potential for central nervous system effects.
CYP2D6 Inhibition LikelyIndicates potential for drug-drug interactions.
Hepatotoxicity Low to Moderate RiskAn important consideration for drug safety.

This table presents a generalized summary of predicted ADMET properties for indazole derivatives based on available computational studies. The specific values for this compound would require a dedicated in silico analysis.

Based on its structure, this compound, with its chloro- and ethanamine-substituted indazole core, would be expected to exhibit moderate lipophilicity and a significant polar surface area, influencing its absorption and distribution characteristics. Computational models can provide a preliminary assessment of its potential to be orally bioavailable and to interact with metabolic enzymes and transporters.

Virtual Screening Methodologies for Compound Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in prioritizing compounds for further experimental testing. For indazole ethanamine research, virtual screening can be employed to identify new derivatives with enhanced potency or selectivity for a specific biological target.

The process typically involves creating a three-dimensional model of the target protein and then computationally "docking" a library of compounds into the active site. Scoring functions are used to estimate the binding affinity of each compound, and those with the highest scores are selected for synthesis and biological evaluation. Studies on other heterocyclic compounds have demonstrated the utility of this approach in identifying promising lead candidates.

Application of Fragment-Based and De Novo Design Strategies

Fragment-based drug discovery (FBDD) and de novo design are powerful strategies for the rational design of novel drug candidates. These approaches are particularly relevant in the optimization of lead compounds derived from the indazole ethanamine scaffold.

Fragment-Based Design: FBDD begins with the identification of small molecular fragments that bind weakly to the target of interest. These fragments are then grown or linked together to create a more potent lead compound. The indazole core itself can be considered a key fragment, and its derivatives can be explored through FBDD to improve interactions with a target's binding site. Research on indazole-based inhibitors has successfully utilized this approach, starting with a fragment hit and optimizing it to achieve potent and selective compounds. nih.gov

De Novo Design: De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. These methods can be guided by the structure of the target's binding site or by the pharmacophoric features of known active compounds. For the indazole ethanamine series, de novo design algorithms could be used to explore novel substitutions on the indazole ring or modifications to the ethanamine side chain to enhance biological activity. This approach has been successfully applied to the discovery of novel inhibitors for various targets, including those in the kinase family. nih.gov

Preclinical Pharmacological Investigations in Vitro Models

Cell-Based Assays for Antiproliferative and Cytotoxic Activities

Evaluation in Human Cancer Cell Lines Representing Various Malignancies (e.g., ovarian, breast, colon, renal, leukemia)

No studies reporting the evaluation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in human cancer cell lines were identified.

Mechanistic Studies on Cell Growth Inhibition (e.g., apoptosis induction)

No mechanistic studies, such as those investigating the induction of apoptosis by this compound, were found in the searched literature.

Biochemical Assays for Target Engagement and Efficacy

Receptor Binding Assays (e.g., using radioligands)

No data from receptor binding assays for this compound are publicly available.

Enzyme Activity Assays (e.g., determination of IC50 values)

No information regarding the determination of IC50 values for this compound against any enzymatic targets was discovered.

Functional Cell-Based Assays to Assess Biological Impact

No reports on functional cell-based assays to determine the biological impact of this compound were available.

Assessment of Signaling Pathway Activation or Inhibition (e.g., calcium flux, adenylate cyclase modulation)

No published studies were identified that have assessed the effect of this compound on intracellular signaling pathways such as calcium flux or the modulation of adenylate cyclase activity. Therefore, no data is available to be presented in a tabular format.

Quantification of Neurotransmitter Release or Reuptake Modulation

There is no available research data from in vitro assays quantifying the impact of this compound on the release or reuptake of neurotransmitters. As a result, a data table for this section cannot be generated.

Advanced Research Perspectives and Emerging Directions

Development of Multi-Targeting Indazole Ethanamine Derivatives for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. This has led to the rise of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov The indazole ethanamine scaffold is an ideal starting point for developing such multi-target agents.

Researchers are actively designing and synthesizing indazole derivatives intended to hit multiple targets. For instance, by modifying the core structure, it's possible to create compounds that inhibit various receptor tyrosine kinases (RTKs) implicated in angiogenesis and cancer progression, such as VEGFR-2, Tie-2, and EphB4. nih.gov One study detailed the design of multi-target inhibitors based on the sequence homology across the kinase domains of these RTKs, with a synthesized derivative showing potent inhibition against all three. nih.gov Another example is a compound designed to be a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3, all of which are involved in various cancers. nih.gov

A recent study synthesized 65 distinct indazole derivatives and screened them against 17 different solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which are often implicated in drug resistance and metabolic diseases. nih.govuni-luebeck.de This research identified ten indazole compounds with cross-target activity against transporters associated with neurodegeneration (ABCA1), metabolic reprogramming in cancer (MCT4), and multidrug resistance (ABCC10). nih.gov This highlights the potential of the indazole scaffold to generate ligands that can overcome the "undruggability" of challenging membrane transporters, paving the way for novel treatments for complex diseases. nih.govuni-luebeck.de

Application of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of complex molecules like 2-(7-Chloro-1H-indazol-3-yl)ethanamine and its analogs is crucial for drug discovery. Modern synthetic organic chemistry offers powerful tools that overcome the limitations of traditional methods, enabling faster, more efficient, and environmentally friendly production. rsc.org

Flow Chemistry: This technique involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion. It offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved purity, and enhanced safety. For indazole synthesis, flow chemistry can streamline multi-step processes, reduce reaction times, and facilitate easier scale-up, which is critical for moving a drug candidate from the laboratory to production.

Photocatalysis: Utilizing visible light to drive chemical reactions, photocatalysis has become an indispensable tool in organic synthesis. researchgate.net It allows for the activation of molecules under mild conditions, often avoiding the need for harsh reagents. researchgate.netnih.gov For indazole derivatives, photocatalysis enables novel C-H functionalization, allowing for the direct attachment of various chemical groups to the indazole core without lengthy pre-functionalization steps. researchgate.net For example, a transition-metal-free method for the direct C3-amidation of 2H-indazoles has been developed using an inexpensive organic photocatalyst, which can even be used for the late-stage modification of existing drug molecules. nih.gov

Electrosynthesis: This method uses electricity to drive chemical transformations, offering a green alternative to conventional reagents by eliminating chemical oxidants and reductants. acs.org For the synthesis of indazole derivatives, electrosynthesis can be used for regioselective C-H functionalization. A notable application is the C3–H sulfonylation of 2H-indazoles, which proceeds without transition metals or external oxidants, at room temperature, and is open to the air. acs.org These advanced methodologies are pivotal in expanding the chemical space around the indazole ethanamine core, providing rapid access to a diverse library of compounds for biological screening. rsc.org

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it more efficient and predictive. mednexus.orgnih.gov These computational tools are being applied to the discovery and optimization of indazole-based compounds in several ways.

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of millions of indazole derivatives against biological targets, predicting their binding affinity and potential activity. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. Machine learning models can also analyze large-scale biomedical data to identify novel therapeutic targets for which indazole derivatives might be effective. nih.govnih.gov

De Novo Drug Design and Optimization: Generative AI models can design entirely new indazole-based molecules with desired properties. nih.gov These models, such as Generative Adversarial Networks (GANs), can be trained on known active molecules to generate novel structures optimized for specific biological activity while adhering to desired pharmacological and safety profiles. nih.gov Furthermore, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. zenodo.org For example, computational studies using Density Functional Theory (DFT) have been employed to evaluate the electronic properties of indazole derivatives to predict their reactivity and potential as corrosion inhibitors, a methodology that is analogous to predicting interactions with biological receptors. researchgate.net Similarly, molecular docking and dynamics simulations are used to assess the binding stability of newly designed 1H-indazole compounds with their intended targets, such as the COX-2 enzyme for anti-inflammatory applications. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Currently Documented Areas

While indazole derivatives are well-known for their applications in oncology, new research is constantly uncovering their potential in other therapeutic areas. researchgate.netresearchgate.netnih.gov The unique structure of the 7-chloro-1H-indazole moiety can be leveraged to develop treatments for a wide range of conditions.

Recent research has pointed towards the potential of indazole derivatives in treating infectious diseases. For example, novel indazole compounds have been developed as potent inhibitors of peptidoglycan synthesis in Mycobacterium tuberculosis, showing activity against both replicating and non-replicating bacteria. nih.gov Other studies have explored their use as antileishmanial agents, with certain 3-chloro-6-nitro-1H-indazole derivatives showing potent activity against Leishmania infantum. tandfonline.com

Beyond infectious diseases, there is growing interest in the application of indazole derivatives for metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and neurodegenerative diseases. researchgate.netsemanticscholar.org The ability of some indazoles to modulate membrane transporters opens up possibilities for treating diseases where transporter dysfunction plays a key role. nih.gov Additionally, the anti-inflammatory properties of some indazoles suggest their potential use in treating chronic inflammatory conditions. researchgate.netmdpi.com Researchers are also investigating indazole derivatives as activators of Sirtuin 1 (Sirt1), a protein involved in aging and metabolic regulation, and as inhibitors of Factor D for ocular diseases. nih.gov

Establishment of Interdisciplinary and Collaborative Research Frameworks for Indazole Chemistry and Biology

The complexity of modern drug discovery necessitates a move away from siloed research efforts towards integrated, collaborative frameworks. researchgate.net Advancing the therapeutic potential of this compound and its derivatives requires a confluence of expertise from various scientific disciplines.

Successful drug development increasingly relies on partnerships between academia and the pharmaceutical industry. acs.orgacs.orgdrugbank.com Academic labs often drive early-stage, fundamental research and innovation in synthetic methods or biological pathways, while pharmaceutical companies provide the resources, infrastructure, and experience needed for large-scale screening, clinical development, and commercialization. drugbank.com These collaborations can take the form of jointly defined research projects, postdoctoral sponsorships, or student internships, all of which help bridge the gap between basic science and clinical application. acs.org

These frameworks bring together synthetic chemists, medicinal chemists, computational scientists, biologists, and pharmacologists. rsc.org For example, the development of a new synthetic methodology in an academic lab can be rapidly applied by an industrial partner to generate a library of compounds for high-throughput screening. researchgate.net Similarly, biological insights from university research can guide the design of new molecules in a corporate setting. This symbiotic relationship accelerates the entire drug discovery process, from initial idea to a potential new medicine, ensuring that promising compounds like novel indazole derivatives are developed to their full potential. nih.govacs.org

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 7.5–8.0 (indazole H), δ 2.8–3.5 (CH2_2NH2_2)
HRMS[M+H]+^+ = 210.06 (C9_9H10_{10}ClN3_3)
IR~3400 cm1^{-1} (N-H), ~1600 cm1^{-1} (C=N)

Q. Table 2: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature80–90°CMaximizes kinetics without decomposition
SolventAcetonitrile/EthanolPolarity-dependent reactivity
CatalystPd(OAc)2_2 (0.5 mol%)Enhances cross-coupling efficiency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.